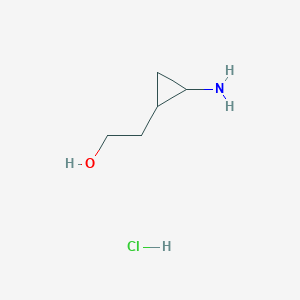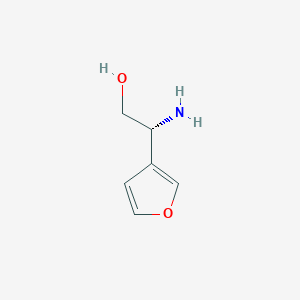![molecular formula C46H84Si4 B15201147 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne is a complex organosilicon compound It is characterized by the presence of multiple triisopropylsilyl groups and ethynyl linkages, making it a unique structure in the realm of organosilicon chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne typically involves multiple steps, starting from simpler organosilicon precursors. One common approach involves the use of triisopropylsilylacetylene as a key building block. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The triisopropylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound[3][3].
Scientific Research Applications
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne exerts its effects is primarily through its ability to undergo various chemical reactions. The triisopropylsilyl groups provide steric protection, while the ethynyl linkages offer sites for further functionalization. This combination allows the compound to interact with a wide range of molecular targets and pathways, making it versatile in both synthetic and biological contexts .
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilylacetylene: A simpler compound with similar reactivity but fewer functional groups.
9,10-Bis(triisopropylsilyl)ethynyl anthracene: Another organosilicon compound with applications in materials science.
Uniqueness
1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne is unique due to its multiple triisopropylsilyl and ethynyl groups, which provide a combination of stability and reactivity not found in simpler compounds. This makes it particularly valuable in the synthesis of complex materials and in applications requiring robust chemical properties .
Properties
Molecular Formula |
C46H84Si4 |
|---|---|
Molecular Weight |
749.5 g/mol |
IUPAC Name |
tri(propan-2-yl)-[6-tri(propan-2-yl)silyl-3,4-bis[2-tri(propan-2-yl)silylethynyl]hex-3-en-1,5-diynyl]silane |
InChI |
InChI=1S/C46H84Si4/c1-33(2)47(34(3)4,35(5)6)29-25-45(26-30-48(36(7)8,37(9)10)38(11)12)46(27-31-49(39(13)14,40(15)16)41(17)18)28-32-50(42(19)20,43(21)22)44(23)24/h33-44H,1-24H3 |
InChI Key |
ZNACEAVFJDVWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC(=C(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


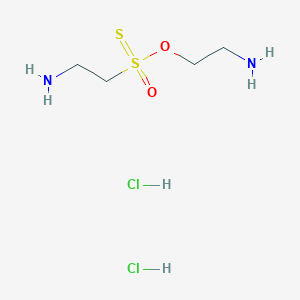
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
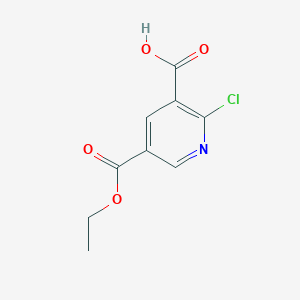
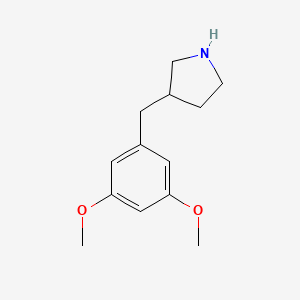



![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)


